molecular formula C6H8N2O2S2 B14907126 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid

Cat. No.: B14907126
M. Wt: 204.3 g/mol
InChI Key: GLGPJFLSHUJPNM-UHFFFAOYSA-N
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Description

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid is a compound that features a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry. The thiadiazole ring contains one sulfur and two nitrogen atoms, and it is known for its ability to cross cellular membranes due to its mesoionic nature

Preparation Methods

The synthesis of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with a suitable propanoic acid derivative. One common method involves the use of hydrazonoyl halides, which react with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the thiadiazole ring . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine derivatives, hydrazonoyl chlorides, and methyl hydrazinecarbodithioate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl chloride derivatives can yield 1,3,4-thiadiazolyl derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . The thiadiazole ring’s ability to cross cellular membranes makes it a valuable scaffold for drug development. Additionally, it has applications in the industrial sector, where it can be used in the synthesis of various materials and chemicals .

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid involves its interaction with biological targets due to its mesoionic nature. This allows the compound to cross cellular membranes and interact strongly with various molecular targets, leading to its broad spectrum of biological activities . The specific molecular targets and pathways involved depend on the particular application, such as antimicrobial or anticancer activity.

Properties

Molecular Formula

C6H8N2O2S2

Molecular Weight

204.3 g/mol

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C6H8N2O2S2/c1-3(5(9)10)11-6-8-7-4(2)12-6/h3H,1-2H3,(H,9,10)

InChI Key

GLGPJFLSHUJPNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SC(C)C(=O)O

Origin of Product

United States

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